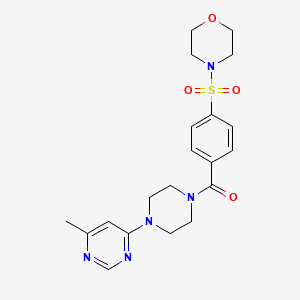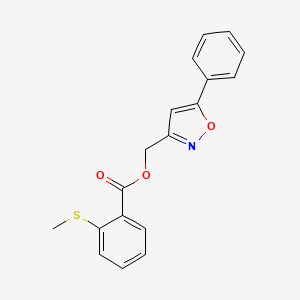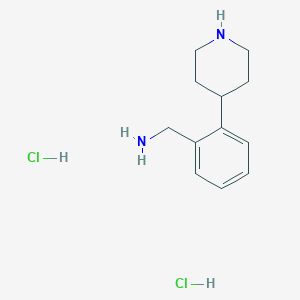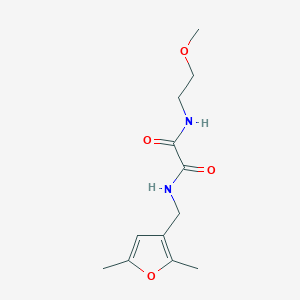
2-(2-(ピリジン-2-イル)-1H-イミダゾール-4-イル)エタン-1-アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a compound that features a pyridine ring and an imidazole ring connected by an ethylamine chain
科学的研究の応用
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
作用機序
Target of Action
A structurally similar compound, 2-pyridylethylamine, is known to act as a histamine agonist selective for the h1 subtype .
Mode of Action
If it shares similarities with 2-Pyridylethylamine, it may interact with histamine receptors, specifically the H1 subtype .
Biochemical Pathways
Histamine agonists like 2-pyridylethylamine can influence various biochemical pathways related to immune response and inflammation .
Result of Action
Histamine agonists like 2-pyridylethylamine can have various effects at the cellular level, including vasodilation, bronchoconstriction, smooth muscle contraction, and increased vascular permeability .
生化学分析
Biochemical Properties
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including histamine receptors, where it acts as an agonist. The interaction with histamine H1 receptors is particularly noteworthy, as it influences various physiological processes such as inflammation and immune response . Additionally, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has been shown to bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.
Cellular Effects
The effects of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving histamine receptors. It has been observed to affect gene expression by activating transcription factors that regulate inflammatory responses . Furthermore, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production within the cell.
Molecular Mechanism
At the molecular level, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to histamine H1 receptors, leading to their activation and subsequent signal transduction . This activation triggers a cascade of intracellular events, including the release of secondary messengers such as cyclic AMP (cAMP) and calcium ions, which further propagate the signal. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of histamine receptors, resulting in chronic inflammatory responses in vitro. In vivo studies have also demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively modulates histamine receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, including histamine-induced bronchoconstriction and cardiovascular disturbances. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is involved in several metabolic pathways, primarily those related to histamine metabolism . It interacts with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine. This interaction can influence the overall metabolic flux and levels of histamine and related metabolites within the cell. Additionally, the compound’s effects on metabolic enzymes can lead to alterations in energy production and utilization, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is critical for its activity and function. This compound is known to localize to the cytoplasm and nucleus, where it interacts with histamine receptors and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its activity. The presence of targeting signals within the compound’s structure also plays a role in directing it to specific organelles, ensuring its proper localization and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Connecting the Rings: The pyridine and imidazole rings are connected through an ethylamine chain, which can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
類似化合物との比較
Similar Compounds
2-(2-(Pyridin-2-yl)ethan-1-amine: This compound lacks the imidazole ring and may have different biological activities and chemical properties.
2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound features a piperidine ring instead of a pyridine ring, which can result in different pharmacological effects.
Uniqueness
2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of both pyridine and imidazole rings, which can confer distinct chemical reactivity and biological activity. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
特性
IUPAC Name |
2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGBYFFUXMMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1H-indole-3-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2596806.png)




![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)


![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)
![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)


![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)
